5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Lipophilicity Physicochemical properties Regioisomer comparison

This exclusive 5-amino-1-aryl-1H-pyrazole-4-carbonitrile features a 3-methyl group and 2-chloro-5-methoxy N1-aryl substitution, delivering a predicted LogP of 3.57—0.77 units higher than the 3-chloro-4-methoxy regioisomer. The single-regioisomer identity ensures predictable cyclization to pyrazolo[3,4-b]pyridines or tetrazoles, eliminating regiochemical uncertainty in agrochemical and antifungal SAR campaigns. Procure with confidence for crop-protection lead optimization, lepidopteran-control studies, or parallel LogP-array synthesis.

Molecular Formula C12H11ClN4O
Molecular Weight 262.69 g/mol
CAS No. 2197053-14-6
Cat. No. B1415432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS2197053-14-6
Molecular FormulaC12H11ClN4O
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)OC)Cl
InChIInChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)11-5-8(18-2)3-4-10(11)13/h3-5H,15H2,1-2H3
InChIKeyLZVBRZMTMYVKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197053-14-6): Procurement-Relevant Structural Identity and Class Context


5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197053-14-6) is a fully substituted 5-aminopyrazole-4-carbonitrile building block bearing a 3-methyl group, a 4-carbonitrile, a 5-amino group, and an N1-aryl ring with 2-chloro and 5-methoxy substituents [1]. The molecular formula is C₁₂H₁₁ClN₄O (MW 262.69 g/mol), with a typical commercial purity of 95% [1]. It belongs to the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile class, recognized as key intermediates for crop protection agents [2] and as precursors to pyrazolo[3,4-b]pyridines and tetrazoles with documented antifungal and insecticidal activities [3][4].

Why 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Cannot Be Casually Substituted: Structural Determinants of Differentiated Performance


Within the 5-aminopyrazole-4-carbonitrile family, three structural variables—the presence/absence of the 3-methyl group, the aryl substitution pattern (2-chloro-5-methoxy vs. regioisomeric 3-chloro-4-methoxy), and the halogenation/methoxylation status—each independently modulate lipophilicity, boiling point, and downstream reactivity [1][2]. The 3-methyl substituent distinguishes this compound from the des-methyl analog (CAS 1159678-56-4, C₁₁H₉ClN₄O, MW 248.67), altering both the steric environment at C3 and the electronic properties of the pyrazole ring, which directly affects cyclocondensation regioselectivity in pyrazolopyrimidine and tetrazole-forming reactions [3][4]. The specific 2-chloro-5-methoxy N1-aryl arrangement imparts a predicted LogP of 3.57, materially higher than the 3-chloro-4-methoxy regioisomer (CAS 2197055-07-3, LogP 2.80) [1], translating to differential membrane permeability and formulation compatibility. Generic in-class substitution without accounting for these variables risks altered reaction yields, changed biological activity profiles, and compromised physicochemical property predictions.

Quantitative Differentiation Evidence for 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197053-14-6)


Lipophilicity Differentiation: 3-Methyl-2-chloro-5-methoxy vs. Regioisomeric 3-Chloro-4-methoxy Substitution Increases Predicted LogP by 0.77 Units

The target compound's 2-chloro-5-methoxy N1-aryl substitution pattern confers a predicted LogP (XLogP3-AA) of 3.57, compared to 2.80 for the regioisomer 5-amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197055-07-3) [1][2]. This 0.77 LogP unit increase corresponds to an approximately 5.9-fold higher predicted octanol-water partition coefficient, directly relevant to membrane permeability predictions and formulation solvent selection. Both compounds share the same molecular formula (C₁₂H₁₁ClN₄O) and molecular weight (262.69 g/mol), isolating the substitution pattern as the sole variable [1][2].

Lipophilicity Physicochemical properties Regioisomer comparison

Boiling Point Differentiation: 3-Methyl-2-chloro-5-methoxy Regioisomer Exhibits 8.4 °C Higher Predicted Boiling Point vs. 3-Chloro-4-methoxy Regioisomer

The predicted boiling point at 760 mmHg is 478.8±45.0 °C for the target compound, versus 470.4±45.0 °C for the 3-chloro-4-methoxy regioisomer (CAS 2197055-07-3), yielding a differential of +8.4 °C [1][2]. Both compounds share identical molecular weight (262.69 g/mol), density (1.4±0.1 g/cm³), and hydrogen bond donor/acceptor counts, indicating that the boiling point difference arises from the distinct intermolecular interactions dictated by the chloro and methoxy substituent positions on the N1-phenyl ring [1][2].

Thermal stability Purification Regioisomer comparison

3-Methyl vs. Des-Methyl Scaffold: Impact on Molecular Weight, Formula, and Downstream Reactivity as a Heterocyclic Building Block

The target compound (CAS 2197053-14-6, C₁₂H₁₁ClN₄O, MW 262.69) differs from its des-methyl analog 5-amino-1-(2-chloro-5-methoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 1159678-56-4, C₁₁H₉ClN₄O, MW 248.67) by the presence of a methyl group at the pyrazole 3-position, contributing +14.02 Da in molecular weight and one additional carbon and two hydrogen atoms . The 3-methyl group is not merely a mass increment: in the 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile series, this methyl substituent participates in directing cyclocondensation regiochemistry when reacting with β-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines [1][2]. The des-methyl analog (3-unsubstituted) presents a different steric and electronic environment at C3, which can alter reaction pathways and product distributions in multi-step synthetic sequences [2].

Building block Scaffold differentiation Pyrazolopyrimidine synthesis

In-Class Insecticidal Activity: 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles Demonstrate 60–75% Mortality Against Tuta absoluta Larvae vs. Fipronil 100% at 48 Hours

In a direct comparative insecticidal assay, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c) and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (3b) achieved 75% and 60% mortality respectively against Tuta absoluta larvae after 48 hours, compared to 100% mortality for the commercial insecticide fipronil [1]. These compounds share the identical 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core scaffold as the target compound. The study authors concluded that these simpler-structure pyrazoles 'could be used as novel insecticides' [1]. Although the target compound's specific 2-chloro-5-methoxy-3-methyl substitution was not among the compounds tested in this particular assay, the data establishes the insecticidal competence of the aminopyrazole-4-carbonitrile pharmacophore class and provides a quantitative efficacy baseline against a commercially relevant lepidopteran pest [1][2].

Insecticidal activity Crop protection Tuta absoluta

Antifungal SAR Within the 3-Methyl Series: 5-Amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles Exhibit Candida spp. Growth Inhibition with Compound-Specific MIC Values

The Terra et al. (2020) study synthesized seven 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles (1a–g), the same core scaffold as the target compound, in 73–94% yields and evaluated antifungal activity via disk diffusion against Candida spp. [1]. One compound from the series demonstrated 'reasonably good antifungal activity' with MIC determined by broth microdilution [1]. All compounds in the series showed favorable theoretical physicochemical and pharmacokinetic parameters via in silico analysis [1]. The target compound's 2-chloro-5-methoxy substitution pattern represents a specific aryl decoration within this validated antifungal 3-methyl series, positioned for direct SAR comparison against the published compound set [1].

Antifungal activity Candida spp. SAR

Synthetic Regioselectivity Advantage: 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles Form as Exclusive 5-Amino Regioisomers Under Mild Conditions in 47–93% Yield

The Plem et al. (2015) study demonstrated that the condensation of (ethoxymethylene)malononitrile with aryl hydrazines produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive regioisomeric product, with 'no other regioisomer or uncyclised hydrazide observed' across six derivatives (3a–f) [1]. Yields ranged from 47% to 93% under mild ethanol reflux conditions, with the highest yield (93%) for the unsubstituted phenyl derivative 3a [1]. This exclusive regioselectivity is a critical quality attribute for a building block: it ensures that the purchased material is a single, well-defined chemical entity without contamination by the 3-amino regioisomer that would otherwise confound downstream synthetic steps and biological assays [1][2].

Regioselective synthesis Building block No isomer contamination

Highest-Confidence Application Scenarios for 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197053-14-6)


Agrochemical Lead Discovery: Insecticide SAR Expansion Against Lepidopteran Pests

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has demonstrated 60–75% larval mortality against Tuta absoluta at 48 h, compared to fipronil's 100% [1]. The target compound's 2-chloro-5-methoxy-3-methyl substitution pattern provides a specific, procurement-ready entry point for SAR studies aimed at optimizing the N1-aryl substituent to bridge the efficacy gap with fipronil. Its predicted LogP of 3.57 positions it in a lipophilicity range compatible with foliar penetration, a key parameter for lepidopteran control agents [2].

Antifungal Drug Discovery: Expanding the 3-Methyl-5-aminopyrazole-4-carbonitrile SAR Matrix Against Candida spp.

The Terra et al. (2020) study validated the 3-methyl-5-aminopyrazole-4-carbonitrile core as an antifungal scaffold with experimental disk diffusion and MIC data against Candida spp. [3]. The target compound's 2-chloro-5-methoxy N1-aryl substitution fills a specific, untested position in the published SAR matrix (compounds 1a–g), enabling researchers to extend structure-activity relationships with a commercially available, single-regioisomer building block of defined purity [3][4].

Heterocyclic Chemistry: Synthesis of Pyrazolo[3,4-b]pyridines and Tetrazole Hybrids from a 3-Methyl-Functionalized Precursor

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are established precursors for cyclization to pyrazolo[3,4-b]pyridines (via reaction with β-dicarbonyl compounds) and to 5-(pyrazol-4-yl)-1H-tetrazoles (via [3+2] cycloaddition with sodium azide) [5][6]. The target compound's 3-methyl group and 4-carbonitrile provide two distinct reactive handles: the carbonitrile for tetrazole formation and the ortho-amino-carbonitrile motif for pyridone annulation. Its exclusive 5-amino regioisomer identity ensures predictable cyclization regiochemistry [4].

Physicochemical Profiling and Property-Based Design: Leveraging Predicted LogP 3.57 for Membrane Permeability Optimization

With a predicted LogP of 3.57—0.77 units higher than its 3-chloro-4-methoxy regioisomer (CAS 2197055-07-3, LogP 2.80)—the target compound offers a measurably distinct lipophilicity profile for property-based drug or agrochemical design [2][7]. This difference can be exploited in parallel synthesis libraries where systematic LogP variation is required to probe permeability-solubility trade-offs, without altering molecular formula or hydrogen bond donor/acceptor counts between comparator compounds [2][7].

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